molecular formula C10H11NO4 B055284 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 117918-56-6

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B055284
CAS No.: 117918-56-6
M. Wt: 209.20 g/mol
InChI Key: HVKHSTWTJLFRBZ-ZETCQYMHSA-N
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Description

Panaxoside A is a natural product belonging to the class of steroid glycosides and triterpene saponins. Ginseng has a long history of use in traditional medicine, particularly in East Asia, where it is valued for its potential health benefits .

Chemical Reactions Analysis

Types of Reactions: Panaxoside A undergoes various chemical reactions, including acid hydrolysis, which breaks down the compound into its constituent parts . This reaction is typically carried out under controlled conditions using strong acids like hydrochloric acid.

Common Reagents and Conditions:

Major Products Formed: The primary products of acid hydrolysis of Panaxoside A include various simpler ginsenosides and sugar molecules .

Comparison with Similar Compounds

Panaxoside A is part of a larger family of ginsenosides, which includes compounds like Rg1, Rg3, Rb1, and Re . These compounds share similar structures but differ in their specific biological activities:

Panaxoside A stands out due to its broad spectrum of biological activities, particularly its neuroprotective and anti-inflammatory effects, making it a unique and valuable compound in the field of natural product research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid involves the reaction of furan-2-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "furan-2-carboxylic acid", "pyrrolidine-2-carboxylic acid", "coupling agent" ], "Reaction": [ "Step 1: Dissolve furan-2-carboxylic acid and pyrrolidine-2-carboxylic acid in a suitable solvent, such as dichloromethane.", "Step 2: Add the coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the crude product by column chromatography using a suitable eluent, such as a mixture of dichloromethane and methanol.", "Step 5: Analyze the purified product by various spectroscopic techniques, such as NMR and IR spectroscopy, to confirm its structure." ] }

117918-56-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2S)-1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m0/s1

InChI Key

HVKHSTWTJLFRBZ-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CO2)C(=O)O

SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O

Origin of Product

United States

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